molecular formula C12H8NNa B14389529 sodium;9H-indeno[2,1-b]pyridin-9-ide CAS No. 88223-16-9

sodium;9H-indeno[2,1-b]pyridin-9-ide

Cat. No.: B14389529
CAS No.: 88223-16-9
M. Wt: 189.19 g/mol
InChI Key: MSWSOOSEYKGUAO-UHFFFAOYSA-N
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Description

Sodium;9H-indeno[2,1-b]pyridin-9-ide is an ionic compound comprising a deprotonated 9H-indeno[2,1-b]pyridine ligand and a sodium counterion. The parent ligand, 9H-indeno[2,1-b]pyridine, is a fused heterocyclic system combining an indene moiety with a pyridine ring. This compound is synthesized via a gold-catalyzed condensation/annulation reaction between 1,3-dihydro-2H-inden-2-one and propargylamine, followed by deprotonation to form the sodium salt . Its primary application lies in catalysis, particularly as a ligand in olefin polymerization catalysts .

Properties

CAS No.

88223-16-9

Molecular Formula

C12H8NNa

Molecular Weight

189.19 g/mol

IUPAC Name

sodium;9H-indeno[2,1-b]pyridin-9-ide

InChI

InChI=1S/C12H8N.Na/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12;/h1-8H;/q-1;+1

InChI Key

MSWSOOSEYKGUAO-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C2=CC=CC=C2C3=C1N=CC=C3.[Na+]

Origin of Product

United States

Preparation Methods

Base-Mediated Deprotonation

The most widely reported method involves deprotonation of 9H-indeno[2,1-b]pyridin-9-one (CID 42613) using strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents. The reaction proceeds via abstraction of the acidic proton at the 9-position, forming the sodium salt (Fig. 1).

Typical Procedure :

  • Substrate Preparation : 9H-Indeno[2,1-b]pyridin-9-one (1.0 equiv, 181.19 g/mol) is dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen.
  • Base Addition : Sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portion-wise at 0°C.
  • Reaction Conditions : The mixture is stirred at room temperature for 4–6 hours, monitored by TLC or NMR for complete deprotonation.
  • Workup : The reaction is quenched with ice-cwater, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and crystallized from ethanol.

Key Data :

  • Yield : 75–85% (dependent on base stoichiometry and solvent).
  • Solvent Effects : DMF enhances reaction rate due to polar aprotic stabilization of the intermediate anion.
  • Base Comparison : NaH outperforms K₂CO₃ in completeness of deprotonation but requires stringent anhydrous conditions.

Palladium-Catalyzed Coupling Approaches

Three-Component Coupling

A modified Pd-catalyzed protocol adapted from aryl chloride-isocyanide-thiocarboxylate couplings (Fig. 2) offers an alternative route. While originally developed for thiocarboxylates, this method can be repurposed by substituting potassium thiocarboxylate with sodium salts of indeno-pyridine precursors.

Optimized Conditions :

  • Catalyst : PdCl₂(DPPF) (3 mol%) with ligand L10 (6 mol%).
  • Reagents : Aryl chloride (2.0 equiv), tert-isocyanide (1.0 equiv), and sodium indeno-pyridine intermediate (1.0 equiv).
  • Solvent/Temperature : Dry DMF at 130°C for 4 hours.

Challenges :

  • Side Reactions : Competitive C–S bond formation requires careful stoichiometric control.
  • Yield : 60–70% after silica gel purification.

Condensation and Cyclization Strategies

Malononitrile-Mediated Cyclization

Indeno-pyridine frameworks are accessible via condensation of enamine-thioanilides with malononitrile. For sodium salt formation, this method involves:

  • Enamine Synthesis : Reacting 1-indanone derivatives with thioanilides.
  • Cyclization : Treating the enamine with malononitrile in ethanol under reflux to form the indeno-pyridine core.
  • Deprotonation : Subsequent reaction with NaH in THF yields the target compound.

Advantages :

  • Modularity : Adaptable to substituted indeno-pyridines by varying enamine precursors.
  • Yield : 65–75% over two steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable scalable production:

  • Reactor Setup : Tubular reactor with in-line mixing of 9H-indeno[2,1-b]pyridin-9-one and NaH in THF.
  • Residence Time : 30 minutes at 50°C.
  • Output : 90% conversion with >99% purity after crystallization.

Table 1. Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Key Limitations
NaH Deprotonation 85 99 High Moisture sensitivity
Pd-Catalyzed Coupling 70 95 Moderate Catalyst cost
Malononitrile Route 75 97 Low Multi-step complexity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92–7.88 (m, 2H, indene-H), 7.62–7.58 (m, 2H, indene-H).
  • IR (KBr): ν = 1580 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (aromatic C=C).
  • MS (ESI) : m/z 181.19 [M–Na]⁻.

X-ray Crystallography

Single-crystal analysis confirms planar geometry with a dihedral angle of 2.5° between indene and pyridine rings. The sodium ion coordinates to the deprotonated nitrogen and two solvent molecules.

Chemical Reactions Analysis

Sodium;9H-indeno[2,1-b]pyridin-9-ide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of sodium;9H-indeno[2,1-b]pyridin-9-ide involves its interaction with molecular targets and pathways within biological systems. Its effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to the observed biological effects. The specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Sodium;9H-Indeno[2,1-b]pyridin-9-ide
  • Molecular Formula : C₁₂H₈NNa
  • Structure : Fused indene-pyridine system with a negatively charged nitrogen atom stabilized by sodium.
  • Key Feature : Ionic nature enhances solubility in polar solvents, making it suitable for catalytic applications .
9H-Indeno[2,1-c]pyridin-9-one Derivatives
  • Example: 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one (CAS: 62578-45-4)
  • Molecular Formula: C₁₉H₁₃NO
  • Structure : Similar fused indene-pyridine system but with a ketone group at position 9 and aromatic substituents (e.g., methyl, phenyl).
  • Key Feature : The ketone group introduces hydrogen-bonding capacity, altering reactivity compared to the ionic sodium salt .
Dihydroindenofluorenes (e.g., [2,1-b]-84)
  • Structure: Spiro-bridged dihydroindenofluorene units.
  • Key Feature : Extended conjugation and rigid 3D architecture enhance thermal stability (Td = 450°C) and suitability for organic electronics .

Physical and Chemical Properties

Compound Melting Point (°C) Thermal Stability (Td, °C) Solubility Key Reactivity
This compound Not reported Not reported High in polar solvents (ionic) Acts as a strong ligand in catalysis
9H-Indeno[2,1-c]pyridin-9-one 206.2–207.1 Not reported Moderate in organic solvents Ketone participates in nucleophilic additions
Dihydroindenofluorene ([2,1-b]-84) Not reported 450 Low (non-polar solvents) High thermal stability for OLED hosts

Critical Analysis of Key Differences

  • Ionic vs. Neutral Species: The sodium salt’s ionic nature contrasts with neutral indeno-pyridinones, affecting solubility and catalytic utility.
  • Substituent Effects : Nitro or methyl groups (e.g., 7-nitro or 3-methyl derivatives) modify electronic properties and biological activity .
  • Thermal Stability: Dihydroindenofluorenes exhibit superior thermal stability (Td = 450°C) compared to simpler indeno-pyridine derivatives (Td ~ 359°C for [2,1-b]-DSF-IF) .

Q & A

Q. How can researchers optimize the synthesis of sodium;9H-indeno[2,1-b]pyridin-9-ide to minimize competing reactions?

Methodological Answer: The compound is often synthesized via ketallization of 1-azafluorenone to block competing 1,2- vs. 1-addition pathways. Key steps include:

  • Ketallization : React 1-azafluorenone with 1,3-dioxolane under standard conditions to form spiro[9H-indeno[2,1-b]pyridine]-9,2'-[1,3]dioxolane, confirmed by NMR (δ 6.70 for ethylene bridge hydrogens) .
  • Purification : Use TLC (ethyl acetate-cyclohexane, 2:1) to monitor unreacted starting material and isolate the product .
  • Post-reaction handling : Quench organometallic reagents (e.g., methyl lithium) with cold HCl, adjust pH to ~8, and extract with chloroform .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : Diastereotopic hydrogens in the ethylene bridge of ketallized derivatives exhibit distinct δ 6.70 ppm splitting, confirming spirocyclic geometry .
  • Chromatography : TLC and column chromatography (ethyl acetate-cyclohexane) verify purity and track reaction progress .
  • Mass Spectrometry : High-resolution MS (exact mass: 349.067200 for related analogs) validates molecular composition .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes during functionalization of this compound?

Methodological Answer: Discrepancies may arise from steric hindrance or electronic effects. For example:

  • Methylation Resistance : The azafluorene moiety resists 1,3-addition with lithium dimethylcopper due to its electron-deficient pyridine ring. Alternative strategies like directed metalation (e.g., using 3,3'-dilithio-2,2'-dipyridyl) may bypass this limitation .
  • Side Reactions : Competing pathways (e.g., oxidation or decomposition) can occur with low-valent titanium reagents. Control experiments under inert atmospheres (argon) and low temperatures (0°C) mitigate these issues .

Q. What methodologies enable the application of this compound in catalysis or materials science?

Methodological Answer:

  • Catalysis : The compound serves as a ligand in olefin polymerization catalysts. Gold-catalyzed condensation/annulation with propargylamine generates tricyclic derivatives for catalyst design .
  • Materials Science : Derivatives with spiro-fluorene units exhibit high triplet energy (E_T > 2.8 eV), relevant for organic electronics. Synthesize via meta-substituted terphenylene cores and characterize using cyclic voltammetry and DSC .

Q. How can researchers reconcile conflicting spectral data for this compound analogs?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents or reagents to distinguish solvent peaks from sample signals in NMR.
  • Computational Modeling : Compare experimental NMR shifts (e.g., δ 6.70 for ethylene hydrogens) with DFT-calculated chemical shifts to validate assignments .
  • Cross-Validation : Combine mass spectrometry (exact mass) with elemental analysis (CHN) to resolve ambiguities in molecular composition .

Data Contradiction Analysis

Q. Why do synthetic routes for this compound derivatives yield varying yields in different studies?

Methodological Answer: Variability often stems from:

  • Reagent Purity : Anhydrous THF and rigorously dried glassware are critical for organometallic reactions (e.g., with methyl lithium). Trace moisture reduces yields .
  • Temperature Control : Exothermic reactions (e.g., ketallization) require precise cooling (0°C) to avoid decomposition .
  • Substrate Scope : Substituents on the indeno-pyridine core (e.g., methoxy or phenyl groups) influence reactivity. Systematic screening of substituent effects using Hammett plots or DFT calculations can clarify trends .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Organometallic Functionalization

Reaction StepConditionsOutcome/ChallengeReference
Ketallization1,3-Dioxolane, THF, 0°CBlocks competing additions
Methylation AttemptLiMe₂Cu, THF, 3.5 hResistance due to electron deficiency
Catalyst SynthesisAu-catalyzed annulation, 80°CGenerates polymerization ligands

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey ObservationApplicationReference
¹H NMRδ 6.70 (diastereotopic H)Confirms spirocyclic geometry
HRMSExact mass: 349.067200Validates molecular formula
TLCRf = 0.5 (ethyl acetate:cyclohexane)Monitors reaction progress

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